N-(2,4-dimethoxyphenyl)-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
Description
N-(2,4-dimethoxyphenyl)-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolo-pyridazine ring system fused with an octahydropyrrolo-pyrrole core. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, materials science, and organic synthesis.
Properties
Molecular Formula |
C22H27N7O3 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
InChI |
InChI=1S/C22H27N7O3/c1-4-19-24-25-20-7-8-21(26-29(19)20)27-10-14-12-28(13-15(14)11-27)22(30)23-17-6-5-16(31-2)9-18(17)32-3/h5-9,14-15H,4,10-13H2,1-3H3,(H,23,30) |
InChI Key |
QFXWNNPXQUWBNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)NC5=C(C=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multiple steps The initial step often includes the formation of the triazolo-pyridazine core through cyclization reactions involving appropriate precursorsThe reaction conditions usually require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently and cost-effectively .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases or enzymes involved in cell signaling, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}phenyl)acetamide: This compound shares a similar triazolo-pyridazine core but differs in the substituents attached to the core structure.
1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines: These compounds have a similar triazolo ring system but differ in the additional fused rings and substituents
Uniqueness
N-(2,4-dimethoxyphenyl)-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is unique due to its specific combination of structural features, including the octahydropyrrolo-pyrrole core and the 2,4-dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
